molecular formula C16H14N2O B2797693 1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde CAS No. 638140-93-9

1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde

Cat. No. B2797693
CAS RN: 638140-93-9
M. Wt: 250.301
InChI Key: JHOJAVVOFXOJBI-UHFFFAOYSA-N
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Description

The compound “1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .


Chemical Reactions Analysis

Benzimidazole and its derivatives undergo various chemical reactions. For instance, a metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .

Scientific Research Applications

Synthesis and Reactivity

  • Preparation of Benzoheterocyclic Carbaldehydes : The preparation of benzoheterocyclic carbaldehydes, including benzimidazole derivatives, involves starting with methyl-substituted aminobenzoheterocycle, protecting the nitrogen as an N,N-diBoc derivative, and using free radical halogenation for benzylic dibromide formation. A silver nitrite/dimethylsulfoxide-mediated conversion is then used to achieve the aldehyde functionality (Luzzio & Wlodarczyk, 2009).

  • Reactions with Enamines : Benzimidazole-2-carbaldehyde reacts with various enamines upon heating to form different heterocyclic structures. This process results in compounds like 4a,11-dimorpholino-1,2,3,4,11,11a-hexahydro-4aH-indolo[1,2-a]benzimidazole and others (Ukhin, Shishkin, Baumer, & Borbulevych, 1999).

Medicinal Chemistry and Antiproliferative Activity

  • Antiproliferative Activity of Derivatives : Novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives, synthesized under microwave irradiation, show potential antiproliferative activity against cancer cell lines like C6 and MCF-7 (Ashok et al., 2020).

Synthesis of Fluorescent Compounds

  • Synthesis of Fluorescent Benzimidazoles : 1-vinylpyrrole-benzimidazole ensembles synthesized by condensing 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine exhibit intense fluorescence, especially in the blue region. This synthesis presents potential applications in material sciences (Trofimov et al., 2009).

Green Chemistry Applications

  • Catalytic Conversion to Benzimidazoles : The synthesis of benzimidazoles and N-methylbenzimidazoles via the heating of 1,2-diaminobenzenes in supercritical methanol over copper-doped porous metal oxides exemplifies an environmentally friendly approach. This method uses methanol as both solvent and carbon source, aligning with green chemistry principles (Sun, Bottari, & Barta, 2015).

Future Directions

Benzimidazole and its derivatives have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . They are currently of great practical importance, especially in the context of pharmaceutically active small molecules . Therefore, the future directions of “1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde” could be in the development of new drugs and therapeutic applications.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-6-2-3-7-13(12)10-18-15-9-5-4-8-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOJAVVOFXOJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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